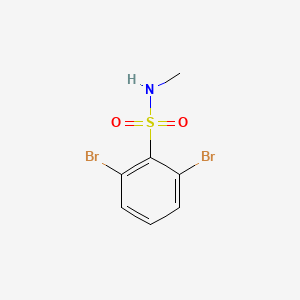

2,6-Dibromo-N-methylbenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,6-Dibromo-N-methylbenzene-1-sulfonamide” is a chemical compound with the CAS Number: 1864153-96-7 . It has a molecular weight of 329.01 .

Molecular Structure Analysis

The IUPAC name for this compound is 2,6-dibromo-N-methylbenzenesulfonamide . The InChI code for this compound is 1S/C7H7Br2NO2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 329.01 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, density, etc., are not available in the resources.Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

2,6-Dibromo-N-methylbenzene-1-sulfonamide, related to sulfonamide derivatives, plays a significant role as a catalyst in the synthesis of organic compounds. Notably, sulfonamides have been utilized as efficient catalysts in the solvent-free synthesis of triazines and other heterocyclic compounds. For example, N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, a compound structurally related to this compound, has been employed in the one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines under solvent-free conditions, demonstrating the potential of these compounds in facilitating chemical reactions (Ghorbani‐Vaghei et al., 2015). This highlights the utility of sulfonamide derivatives in organic chemistry, particularly in the development of efficient and environmentally friendly synthesis methods.

Antibacterial and Enzyme Inhibition

Sulfonamides, including derivatives and related compounds, have been extensively studied for their antibacterial properties and inhibition of enzymes like carbonic anhydrase. Research has shown that certain sulfonamide derivatives can act as potent inhibitors of carbonic anhydrase isozymes, with potential applications in treating conditions such as glaucoma. For instance, ureidobenzenesulfonamides have been evaluated for their ability to inhibit carbonic anhydrase II, indicating the therapeutic potential of sulfonamide derivatives in the development of new drugs (Serbian et al., 2019). Furthermore, sulfonamides have been the focus of studies aiming to develop novel antimicrobial agents and to understand their mechanisms of action within environmental and health contexts.

Environmental Applications and Detection

Sulfonamide compounds, due to their widespread use as antibiotics, have raised concerns regarding environmental contamination and the development of antibiotic resistance. Studies on the degradation and detection of sulfonamides in environmental samples have led to the development of sensitive analytical methods. For instance, advancements in micro-solid phase extraction techniques combined with high-performance liquid chromatography have improved the detection of sulfonamides in water samples, highlighting the environmental implications of these compounds and the need for effective monitoring and treatment solutions (Zhou & Fang, 2015).

Eigenschaften

IUPAC Name |

2,6-dibromo-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNSORAHDCNOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2979039.png)

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2979042.png)

![ETHYL 4-(2-{[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2979043.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2979051.png)

![Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2979055.png)

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2979056.png)

![5-[2-(methylsulfanyl)phenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2979060.png)